molecular formula C26H32BrNO3S B2940136 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide CAS No. 476410-75-0

5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide

Cat. No.: B2940136
CAS No.: 476410-75-0
M. Wt: 518.51
InChI Key: LODRADJUOZTUQC-UHFFFAOYSA-M
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Description

5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide is a fascinating compound known for its distinct structure and multifaceted applications in various fields, including chemistry, biology, medicine, and industry. Its unique adamantyl group, thiazolium core, and bromide ion are critical to its functionality and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide typically involves the acylation of 2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethylamine with 4-methyl-3-(2-oxo-2-phenylethyl)thiazolium bromide under controlled conditions. Key reagents and solvents such as acetic anhydride, ethyl acetate, and bromine can be employed in various steps to ensure the desired product. Industrial Production Methods: Industrial production of this compound leverages large-scale reactors and precise temperature controls to maintain optimal reaction conditions. Advances in continuous flow chemistry enable the efficient synthesis of this compound with higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound is versatile in undergoing a variety of reactions such as oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions can be carried out using reagents like hydrogen peroxide or potassium permanganate, whereas reduction reactions may employ sodium borohydride or lithium aluminium hydride. Substitution reactions often involve halide reagents. Major Products Formed: Depending on the reaction, products can vary significantly. Oxidation may yield ketone or aldehyde derivatives, reduction can produce alcohols or amines, and substitutions often result in new thiazolium derivatives.

Scientific Research Applications

In chemistry, this compound is utilized as a catalyst in certain organic reactions due to its unique structure. In biology and medicine, it has potential applications as an antiviral and anticancer agent, exploiting its ability to interact with biological targets at a molecular level. In industrial contexts, it is employed in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the adamantyl group with specific molecular targets, leading to altered cellular pathways. The thiazolium core can facilitate the formation of reactive intermediates, enhancing the compound's reactivity and potency.

Comparison with Similar Compounds

Compared to other adamantane-based compounds, 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide stands out due to its unique combination of functional groups. Similar compounds include 5-(2-(2-((3r,5r,7r)-Adamantan-1-yl)acetoxy)ethyl)-4-methylthiazolium bromide and 5-(2-oxo-2-phenylethyl)-4-methyl-3-thiazolium bromide, which possess only subsets of this compound's functional elements, resulting in different reactivity and applications.

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Properties

IUPAC Name

2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 2-(1-adamantyl)acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32NO3S.BrH/c1-18-24(31-17-27(18)16-23(28)22-5-3-2-4-6-22)7-8-30-25(29)15-26-12-19-9-20(13-26)11-21(10-19)14-26;/h2-6,17,19-21H,7-16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODRADJUOZTUQC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)CC34CC5CC(C3)CC(C5)C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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